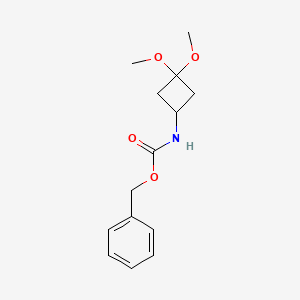

benzyl N-(3,3-dimethoxycyclobutyl)carbamate

Beschreibung

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to a cyclobutyl ring substituted with two methoxy groups at the 3- and 3'-positions. The dimethoxycyclobutyl moiety may confer unique steric and electronic properties, influencing solubility, stability, and reactivity in synthetic pathways .

Eigenschaften

IUPAC Name |

benzyl N-(3,3-dimethoxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14(18-2)8-12(9-14)15-13(16)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZLOANUGIJCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)NC(=O)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3,3-dimethoxycyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-dimethoxycyclobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of benzyl N-(3,3-dimethoxycyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution at the benzyl group.

Major Products Formed

Oxidation: Formation of benzyl N-(3,3-dimethoxycyclobutyl)carbamate oxide.

Reduction: Formation of benzyl N-(3,3-dimethoxycyclobutyl)carbamate alcohol.

Substitution: Formation of substituted benzyl N-(3,3-dimethoxycyclobutyl)carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.

Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Potential use in drug development and as a pharmacological tool in the study of biological pathways.

Wirkmechanismus

The mechanism of action of benzyl N-(3,3-dimethoxycyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Analogous Benzyl Carbamates with Varied Substituents

Several benzyl carbamates with distinct substituents have been synthesized and characterized, offering insights into structure-activity relationships:

Key Observations :

- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce yields and enantioselectivity compared to linear chains (e.g., butyl).

- Electronic Effects : Electron-withdrawing groups (e.g., phosphoryl in ) enhance electrophilicity, facilitating nucleophilic attacks in catalytic processes.

- Solubility : Polar substituents like hydroxyl and hydroxymethyl () improve aqueous solubility relative to methoxy groups.

tert-Butyl Carbamates as Alternative Protecting Groups

tert-Butyl carbamates (Boc) are widely used alternatives to benzyl carbamates. A comparison of representative compounds:

Key Comparisons :

- Deprotection Conditions: Boc groups are cleaved under acidic conditions (e.g., TFA), whereas benzyl carbamates require hydrogenolysis (H₂/Pd), offering orthogonal protection strategies .

- Steric Hindrance : tert-Butyl groups may lower yields in crowded environments (e.g., 23% in ) compared to benzyl derivatives.

Cyclobutyl Carbamates with Functional Group Variations

Cyclobutyl rings are increasingly utilized in medicinal chemistry for conformational restriction. Notable analogues include:

Key Insights :

- Methoxy vs. Hydroxy Groups : 3,3-Dimethoxycyclobutyl derivatives likely exhibit lower polarity and higher lipophilicity than hydroxylated analogues, impacting membrane permeability in drug design .

- Synthetic Accessibility : Methoxy groups may simplify synthesis compared to hydroxyl groups, which often require protection/deprotection steps .

Biologische Aktivität

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is a compound of interest due to its potential biological activities, particularly in antifungal and analgesic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), efficacy in various assays, and relevant research findings.

Chemical Structure and Properties

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 219.24 g/mol

- CAS Number : 130369-36-7

The compound features a carbamate functional group attached to a dimethoxy-substituted cyclobutane ring, which is critical for its biological activity.

Antifungal Activity

Recent studies have demonstrated that benzyl N-(3,3-dimethoxycyclobutyl)carbamate exhibits moderate antifungal activity against various fungal strains. The effectiveness of this compound can be measured using the half-maximal effective concentration (EC50).

Efficacy Against Fungal Strains

The compound was evaluated for its antifungal properties against Botrytis cinerea and Sclerotinia sclerotiorum. The results are summarized in the following table:

| Fungal Strain | EC50 (μg/mL) | Comparison with Control |

|---|---|---|

| Sclerotinia sclerotiorum | 10.85 - 15.89 | Lower than diethofencarb (2.95 μg/mL) |

| Botrytis cinerea | 6.45 - 13.03 | Comparable to chlorothalonil (6.56 μg/mL) |

These findings indicate that while benzyl N-(3,3-dimethoxycyclobutyl)carbamate shows promise as an antifungal agent, its activity is generally lower than that of established antifungal controls like carbendazim and diethofencarb .

Analgesic Activity

In addition to its antifungal properties, there is emerging interest in the analgesic potential of benzyl N-(3,3-dimethoxycyclobutyl)carbamate. The compound has been investigated as a potential κ-opioid receptor (KOR) agonist, which may provide pain relief with fewer side effects compared to traditional opioids.

Structure-Activity Relationship (SAR)

Through systematic SAR studies, compounds related to benzyl N-(3,3-dimethoxycyclobutyl)carbamate have been shown to interact selectively with KORs. For instance, a derivative identified as compound 23p exhibited a Ki value of 1.9 nM for KOR binding, indicating strong receptor affinity . This suggests that modifications in the structure can significantly influence the efficacy and selectivity of these compounds for pain management.

Research Findings

Several studies have documented the biological activities of benzyl N-(3,3-dimethoxycyclobutyl)carbamate and its analogs:

- Antifungal Studies : Research highlighted moderate antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, with specific EC50 values indicating varying levels of effectiveness compared to control agents .

- Analgesic Potential : Investigations into KOR agonism have revealed that derivatives can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.